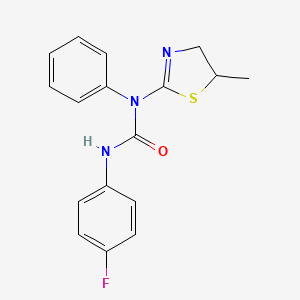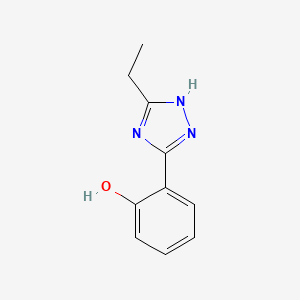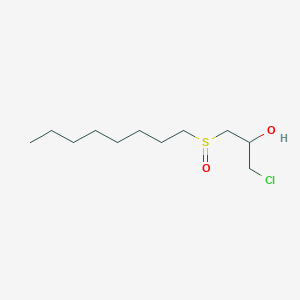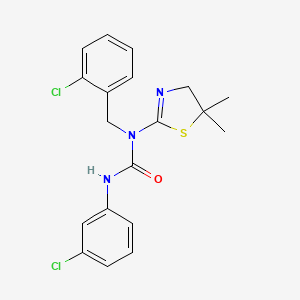![molecular formula C25H24ClN3 B11469974 3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11469974.png)
3-(4-Chlorophenyl)-5-[4-(propan-2-yl)phenyl]-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-CHLOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that belongs to the pyrazoloquinazoline family This compound is characterized by its unique structure, which includes a pyrazoloquinazoline core substituted with chlorophenyl and isopropylphenyl groups
Preparation Methods
The synthesis of 3-(4-CHLOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with 4-isopropylbenzylamine to form an intermediate Schiff base. This intermediate then undergoes cyclization with hydrazine hydrate to yield the pyrazoloquinazoline core. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of organic synthesis, including the use of high-purity reagents and controlled reaction conditions, are applicable.
Chemical Reactions Analysis
3-(4-CHLOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrazoloquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .
Scientific Research Applications
3-(4-CHLOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Preliminary studies suggest that it may have pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects. For example, its potential anticancer activity may be due to its ability to inhibit kinases involved in cell proliferation .
Comparison with Similar Compounds
Similar compounds to 3-(4-CHLOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE include other pyrazoloquinazoline derivatives such as:
3-(4-CHLORO-PHENYL)-1-(4-PIPERIDIN-1-YL-PHENYL)-PROPENONE: This compound has a similar core structure but differs in its substituents, leading to different chemical and biological properties.
4-CHLOROPHENYL 4-ISOPROPYLPHENYL SULFONE: While not a pyrazoloquinazoline, this compound shares similar substituents and can be used for comparative studies.
The uniqueness of 3-(4-CHLOROPHENYL)-5-[4-(PROPAN-2-YL)PHENYL]-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE lies in its specific substitution pattern and the resulting biological activities, which distinguish it from other related compounds.
Properties
Molecular Formula |
C25H24ClN3 |
|---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(4-propan-2-ylphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C25H24ClN3/c1-16(2)17-7-9-19(10-8-17)24-21-5-3-4-6-23(21)29-25(28-24)22(15-27-29)18-11-13-20(26)14-12-18/h7-16H,3-6H2,1-2H3 |
InChI Key |
HGRWUEATAPTDEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=C(C=NN3C4=C2CCCC4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-{3-[(2-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11469894.png)
![4-ethyl-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B11469897.png)


![3-(4-Methoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11469916.png)
![5-Oxo-3-phenyl-7-[4-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11469923.png)
![N-[(6,7-dimethoxyisoquinolin-1-yl)(3,4-dimethoxyphenyl)methyl]naphthalene-2-sulfonamide](/img/structure/B11469938.png)
![1-[(4-chlorophenyl)sulfonyl]-N-{2-[(3-methylphenyl)carbamoyl]phenyl}prolinamide](/img/structure/B11469942.png)
![5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-N'-[(E)-(4-fluorophenyl)methylidene]-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B11469945.png)
![Benzoic acid, 4-[[(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)carbonyl]amino]-, methyl ester](/img/structure/B11469959.png)

![3-{[(4-chlorophenyl)sulfonyl]methyl}quinoxalin-2(1H)-one](/img/structure/B11469968.png)
![7-(3-ethoxy-4-hydroxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11469975.png)
